molecular formula C17H14N2O4 B5677008 8-methoxy-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide

8-methoxy-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B5677008
M. Wt: 310.30 g/mol
InChI Key: WJLUQCLZFZFMJY-UHFFFAOYSA-N
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Description

8-Methoxy-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide (hereafter referred to as Compound A) is a coumarin-based carboxamide derivative characterized by a 2H-chromene backbone substituted with a methoxy group at position 8 and a pyridin-2-ylmethyl carboxamide moiety at position 2. Its molecular formula is C₁₇H₁₄N₂O₄, with a molecular weight of 310.31 g/mol . The compound exhibits moderate lipophilicity (logP = 1.486) and a polar surface area of 62.43 Ų, suggesting balanced solubility and membrane permeability . It is included in high-throughput screening libraries for antiviral and receptor-targeted drug discovery, though specific biological data are pending verification .

Properties

IUPAC Name

8-methoxy-2-oxo-N-(pyridin-2-ylmethyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-22-14-7-4-5-11-9-13(17(21)23-15(11)14)16(20)19-10-12-6-2-3-8-18-12/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLUQCLZFZFMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Methoxylation: Introduction of the methoxy group at the 8th position can be done using methanol in the presence of a catalyst.

    Amidation: The carboxylic acid group at the 3rd position can be converted to the carboxamide using reagents like thionyl chloride followed by reaction with pyridin-2-ylmethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction of the carbonyl group at the 2nd position can yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Hydroxylated derivatives: Formed through oxidation.

    Alcohol derivatives: Formed through reduction.

    Substituted chromenes: Formed through substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methoxy-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, chromene derivatives exert their effects by interacting with specific enzymes or receptors, modulating signaling pathways, and affecting gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Key structural analogues of Compound A differ in substituents on the coumarin core and the carboxamide side chain. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Weight logP Key Properties Reference
Compound A 8-OCH₃, N-(pyridin-2-ylmethyl) (C3) 310.31 1.486 Moderate solubility, antiviral screening
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-OCH₃-phenethyl (C3) 339.36 2.1* Enhanced lipophilicity, untested bioactivity
(Z)-PHPC (AKR1B10 inhibitor) 7-OH, 4-OCH₃-phenylimino (C2) 352.34† N/A AKR1B10 inhibition (Ki = 0.6 µM)
2-Oxo-N-((2-(pyrrolidin-1-yl)ethyl)carbamothioyl)-2H-chromene-3-carboxamide Thiourea-pyrrolidine (C3) 363.44 1.2 Selective hCA IX inhibition (Ki = 107.9 nM)
6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide 6-CH₃, N-quinolin-6-yl (C3) 344.35 2.8 Crystallographic stability (Hirshfeld analysis)

*Estimated via similar substituent contributions.
†Molecular formula inferred from structure.

Key Observations :

  • Lipophilicity : The pyridin-2-ylmethyl group in Compound A reduces logP compared to bulkier arylalkyl substituents (e.g., phenethyl in ).
  • Bioactivity: Thiourea-linked derivatives (e.g., ) exhibit isoform-selective enzyme inhibition, whereas imino-substituted analogues (e.g., PHPC ) target redox enzymes like AKR1B10.

Physicochemical and Pharmacokinetic Considerations

  • Solubility: Compound A’s water solubility (LogSw = -1.86) is superior to highly lipophilic analogues (e.g., quinoline-substituted derivative, LogSw ≈ -3.5) .
  • Hydrogen Bonding : The pyridine nitrogen and carboxamide oxygen in Compound A enable strong intermolecular interactions, as validated by Hirshfeld surface analysis in related structures .
  • Metabolic Stability : Methoxy groups generally enhance metabolic resistance compared to hydroxylated analogues (e.g., PHPC ).

Q & A

Q. Table 1. SAR of Key Substituents

PositionModificationBiological ImpactSource
C8Methoxy → EthoxyIncreased cytotoxicity (IC₅₀ ↓)
PyridineMethyl → ChloroEnhanced kinase inhibition

Advanced: How should researchers address contradictions in reported biological activities of similar derivatives?

Methodological Answer:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 vs. A549) and assay protocols .
  • Meta-Analysis : Compare IC₅₀ values across studies, accounting for differences in solvent (DMSO vs. PBS) .
  • Structural Verification : Confirm compound purity (>95% by HPLC) to rule out batch variability .

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